GSK926

Epigenetics EZH2 EZH1

GSK926 is the unmatched in vitro EZH2 chemical probe for unambiguous, EZH2-specific phenotyping. Its 125-fold selectivity over EZH1—far exceeding GSK343 (60-fold) and Tazemetostat (35-fold)—eliminates EZH1-mediated confounding effects, ensuring cleaner data interpretation. Quantitatively validated in HCC1806 and LNCaP cells for H3K27me3 reduction (IC50 20 nM) and growth inhibition (GI50 4.5 µM). Boasting >1,000-fold selectivity across 14+ methyltransferases, it serves as the gold-standard reference for selectivity profiling assays. Optimized specifically for cell-based assays, not in vivo studies, this well-characterized probe guarantees rigorous, reproducible epigenetic research.

Molecular Formula C29H35N7O2
Molecular Weight 513.6 g/mol
Cat. No. B15586644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK926
Molecular FormulaC29H35N7O2
Molecular Weight513.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H35N7O2/c1-18(2)36-26-14-22(21-6-7-27(30-15-21)35-10-8-34(5)9-11-35)13-23(25(26)17-32-36)28(37)31-16-24-19(3)12-20(4)33-29(24)38/h6-7,12-15,17-18H,8-11,16H2,1-5H3,(H,31,37)(H,33,38)
InChIKeyBAVPIUIORBFWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK926: Potent, Selective EZH2 Inhibitor for In Vitro Epigenetic Research


GSK926 (compound 3) is a potent, selective, and SAM-competitive inhibitor of the histone lysine methyltransferase EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1][2]. It is primarily utilized as a small-molecule chemical tool to investigate the biological role of EZH2-mediated H3K27 trimethylation (H3K27me3) in cancer and other diseases, offering a well-characterized profile for in vitro studies [1].

Why Generic Substitution of EZH2 Inhibitors Fails: Selectivity Nuances of GSK926


EZH2 inhibitors, even those with a shared SAM-competitive mechanism, cannot be simply interchanged. Subtle structural variations lead to profound differences in their selectivity profile, particularly regarding the highly homologous EZH1 enzyme, and in their cellular potency [1]. This guide demonstrates that GSK926's specific differentiation lies in its quantifiable selectivity over EZH1 (125-fold) compared to its closest analogs like GSK343 (60-fold) and clinical candidates like Tazemetostat (35-fold), a critical factor for experiments where EZH1-sparing activity is required to interpret EZH2-specific phenotypes [1].

Quantitative Differentiation Guide for GSK926 vs. Analog Inhibitors


Superior EZH1 Selectivity Over GSK343 and Tazemetostat

GSK926 demonstrates 125-fold selectivity for EZH2 over the closely related EZH1 enzyme, a profile that is quantifiably higher than its direct analog GSK343 (60-fold) and the clinical candidate Tazemetostat (35-fold). This differentiation is critical for studies requiring EZH2-specific interrogation with minimized EZH1 cross-reactivity [1].

Epigenetics EZH2 EZH1 Selectivity PRC2

Broad Methyltransferase Selectivity Profile

In a broad panel of 14+ SAM-utilizing methyltransferases, GSK926 exhibits >1,000-fold selectivity for EZH2. This profile is comparable to GSK343 but is quantifiably superior to EPZ005687, which demonstrates only 500-fold selectivity. This ensures that observed cellular phenotypes are more confidently attributed to EZH2 inhibition [1].

Methyltransferase Selectivity Panel Off-Target Epigenetics

Cellular H3K27me3 Inhibition Potency in HCC1806 Breast Cancer Cells

GSK926 potently inhibits cellular H3K27me3 in HCC1806 breast cancer cells with an IC50 of 20 nM, providing a robust cellular model for EZH2 inhibition. This is a distinct potency level compared to the more potent GSK343 (cellular IC50 of 4 nM) and offers a wider dynamic range for dose-response studies [1][2].

Cellular Assay H3K27me3 Breast Cancer Epigenetics

In Vitro-Only Utility Differentiates from Clinical Candidates

GSK926 and its close analog GSK343 are not suitable for in vivo studies due to high clearance rates observed in rat PK studies. This contrasts sharply with clinical-stage EZH2 inhibitors like Tazemetostat, which possess favorable oral bioavailability and are approved for human use. This distinction positions GSK926 as a dedicated in vitro chemical probe, avoiding the confounding factors of in vivo metabolism and distribution [1].

In Vitro Tool Pharmacokinetics Chemical Probe In Vivo

Biochemical Potency and Binding Affinity Benchmark

In head-to-head biochemical assays, GSK926 inhibits EZH2 with an apparent Ki (Ki_app) of 7.9 nM and an IC50 of 20 nM. This provides a potency benchmark that is 6.6-fold less potent than the optimized analog GSK343 (Ki_app of 1.2 nM), offering a less aggressive inhibition profile that may be preferred in studies where near-complete target saturation is undesirable [1].

Biochemical Assay EZH2 Ki IC50 Potency

Optimal Scientific Applications for GSK926 Based on Quantitative Evidence


EZH2-Specific Genetic and Pharmacological Studies Requiring EZH1 Sparing

Researchers investigating EZH2-specific functions in cancer cell lines where EZH1 plays a compensatory role should prioritize GSK926. Its 125-fold selectivity over EZH1, compared to 60-fold for GSK343 and 35-fold for Tazemetostat, provides a critical advantage in minimizing EZH1-mediated confounding effects, ensuring a cleaner interpretation of EZH2-dependent phenotypes [1].

In Vitro Mechanistic Studies in Breast and Prostate Cancer Models

GSK926 is an ideal tool for in vitro studies in HCC1806 breast cancer and LNCaP prostate cancer cells, where it has been quantitatively shown to reduce H3K27me3 levels (IC50 of 20 nM) and inhibit proliferation (growth IC50 of 4.5 μM in LNCaP). Its well-characterized cellular activity and distinct potency profile from GSK343 make it suitable for establishing dose-response relationships and for use as a reference compound in high-throughput screens [1].

Reference Standard for EZH2 Inhibitor Selectivity Profiling

Due to its demonstrated >1,000-fold selectivity over a broad panel of 14+ methyltransferases, GSK926 serves as an excellent reference standard in selectivity profiling assays. When evaluating new, putative EZH2 inhibitors, GSK926's well-defined selectivity fingerprint provides a benchmark against which to measure off-target activity, ensuring that novel compounds achieve a comparable or superior selectivity margin [1].

Use as an In Vitro-Only Chemical Probe to Avoid In Vivo Confounders

Given its unsuitability for in vivo studies due to high clearance, GSK926 is optimally deployed as a dedicated in vitro chemical probe. This is a key differentiator from clinical candidates like Tazemetostat. Researchers should select GSK926 for cell-based assays, biochemical experiments, and ex vivo tissue culture where the compound's pharmacokinetic liabilities do not impede the study and where a well-validated, highly selective tool is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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